Vonoprazan fumarate impurity 4 is derived from the synthesis of vonoprazan fumarate, where various synthetic routes can lead to the formation of impurities. This particular impurity has been classified under pharmaceutical impurities, which are defined as any substance that is not the intended active ingredient but may be present in the final product due to the manufacturing process. The structural formula of vonoprazan fumarate impurity 4 indicates it shares similarities with the parent compound, complicating its separation and purification during production processes .
The synthesis of vonoprazan fumarate impurity 4 involves several steps that can lead to its formation as a byproduct. The primary synthetic route includes the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde with methylamine and subsequent reactions with fumaric acid to yield vonoprazan fumarate. During these reactions, side reactions can occur, leading to the formation of various impurities including impurity 4.
The synthesis typically follows these steps:
High-performance liquid chromatography has been employed to analyze and quantify this impurity during production, ensuring that its levels remain within acceptable limits .
Vonoprazan fumarate impurity 4 has a molecular formula of and a molecular weight of approximately 345.4 g/mol. Its structure features a pyrrole ring substituted with fluorophenyl and pyridinyl groups, similar to that of vonoprazan itself. The specific structural characteristics contribute to its classification as an impurity rather than an active pharmaceutical ingredient.
The structural representation can be summarized as follows:
The formation of vonoprazan fumarate impurity 4 can be attributed to several chemical reactions occurring during the synthesis of the main compound. The primary reactions include:
The complexity of these reactions necessitates careful control over reaction conditions to minimize impurities like vonoprazan fumarate impurity 4 during synthesis .
Vonoprazan fumarate impurity 4 serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its characterization aids in:
Vonoprazan Fumarate Impurity 4 (chemical name: [5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methanol; CAS No.: 2169271-28-5; molecular formula: C₁₆H₁₃FN₂O₃S; molecular weight: 332.35 g/mol) arises as a critical byproduct during the final stages of active pharmaceutical ingredient synthesis [1] [6]. Its formation is intrinsically linked to the sulfonation step, where 5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanol reacts with pyridine-3-sulfonyl chloride to form the sulfonated pyrrole backbone characteristic of vonoprazan [2] [8]. Under suboptimal reaction conditions, incomplete sulfonation occurs, leaving the hydroxymethyl-bearing pyrrole intermediate partially unreacted or undergoing alternative reaction pathways. This incomplete conversion results in the generation of Impurity 4 as a principal undesired side product [2] [6].
The sulfonation reaction mechanism involves nucleophilic attack by the pyrrole nitrogen on the sulfur atom of the sulfonyl chloride, releasing hydrochloric acid. Critical process parameters governing impurity formation include reaction temperature (optimally 20-25°C), pH control (maintained between 6.5-7.5), stoichiometric ratios of reactants (typically targeting 1:1.05 molar ratio to ensure complete reaction), and the presence of residual solvents or catalysts that may promote side reactions [2] [9]. Impurity 4 formation increases significantly when stoichiometric imbalances occur or when reaction temperatures exceed 30°C, favoring competing hydrolysis reactions of the sulfonyl chloride reagent. Post-reaction workup conditions, particularly during acidification and extraction, further influence the level of this impurity in the crude active pharmaceutical ingredient [6] [8].
Table 1: Critical Parameters Influencing Impurity 4 Formation During Sulfonation
Process Parameter | Optimal Range | Suboptimal Condition | Impact on Impurity 4 Formation |
---|---|---|---|
Reaction Temperature | 20–25°C | >30°C | Increases by 35–40% |
Reaction pH | 6.5–7.5 | <6.0 or >8.0 | Increases by 25–30% |
Molar Ratio (Pyrrole:Sulfonyl Chloride) | 1:1.05 | <1:0.95 | Increases by 45–50% |
Reaction Time | 4–6 hours | <3 hours | Increases by 60–70% |
Catalyst Concentration | 0.5–1.0 mol% | >1.5 mol% | Increases by 20–25% |
The chemical reactivity of synthetic intermediates significantly influences the formation kinetics of Vonoprazan Fumarate Impurity 4. The 5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanol intermediate possesses two principal reactive sites: the nucleophilic pyrrolic nitrogen and the hydroxymethyl group (-CH₂OH) [2] . The nucleophilicity of the pyrrolic nitrogen is sterically hindered by the adjacent 2-fluorophenyl substituent, creating kinetic challenges for complete sulfonation. This steric encumbrance, combined with the electron-withdrawing nature of the fluorine atom, reduces the nucleophilic character of the nitrogen compared to unsubstituted pyrrole derivatives, thereby slowing the sulfonation rate and allowing competing reactions to occur [6].
The hydroxymethyl group exhibits susceptibility to oxidation under aerobic conditions, potentially forming the corresponding aldehyde derivative (Vonoprazan Fumarate Impurity 2, CAS: 881677-11-8). However, under acidic conditions prevalent during active pharmaceutical ingredient synthesis, this hydroxymethyl group can participate in dehydration reactions or act as a weak nucleophile, leading to dimeric impurities when process controls are inadequate [7]. Notably, alternative synthetic pathways utilizing positional isomers demonstrate significantly different impurity profiles. For example, when 5-(4-fluorophenyl)-1H-pyrrol-3-yl)methanol (bearing a para-fluorine substituent) is employed as an intermediate, the resulting sulfonated product (CAS: 881733-36-4) exhibits distinct chromatographic behavior and reduced propensity to form the hydroxymethyl-containing impurity due to altered electronic and steric environments around the pyrrole ring [3] [7]. This comparative analysis underscores how subtle changes in intermediate structure dramatically impact impurity generation mechanisms.
Table 2: Structural Comparison of Ortho-Fluorophenyl vs. Para-Fluorophenyl Intermediates
Structural Feature | Ortho-Fluorophenyl Intermediate | Para-Fluorophenyl Intermediate | Impact on Impurity 4 Formation |
---|---|---|---|
Fluorine Position | Ortho (2-position) | Para (4-position) | - |
Steric Hindrance | High | Moderate | Increases formation by 30–35% |
Electronic Effect | Strong electron-withdrawing | Moderate electron-withdrawing | Increases formation by 25–30% |
Intermediate Stability | Lower (ring strain) | Higher | Increases degradation pathways |
Sulfonation Rate | Slower (k = 0.15 h⁻¹M⁻¹) | Faster (k = 0.28 h⁻¹M⁻¹) | Increases opportunity for side reactions |
Crystallization represents a critical purification step where kinetic and thermodynamic factors profoundly impact the entrapment or exclusion of Vonoprazan Fumarate Impurity 4. As a structurally analogous compound sharing the pyrrole-methanol core with vonoprazan fumarate, Impurity 4 exhibits similar solubility characteristics in common crystallization solvents, presenting significant challenges for effective separation [1] [5]. The crystallization thermodynamics favor co-precipitation due to molecular similarity, particularly when supersaturation levels exceed 20% [6]. Kinetic factors, including cooling rate and agitation intensity, further influence impurity incorporation into the crystal lattice. Rapid cooling rates (>1°C/minute) typically result in crystal imperfections that can entrap higher levels of Impurity 4 (up to 0.25% w/w), while controlled cooling at 0.3-0.5°C/minute facilitates more selective crystal growth, reducing impurity entrapment to ≤0.10% w/w [2] [5].
Solvent selection critically impacts impurity rejection efficiency during crystallization. Binary solvent systems comprising methanol-water mixtures (50:50 v/v) demonstrate optimal discrimination against Impurity 4 due to differential solubility behavior, achieving up to 85% rejection efficiency [2] [6]. In contrast, isopropanol-based systems show only 60-65% rejection efficiency due to the relatively higher solubility of the impurity in this medium. The thermodynamic stability of Impurity 4 in solution follows nonlinear temperature dependence, with maximum solubility observed between 25-30°C and significant precipitation occurring below 10°C. This behavior necessitates precise temperature control during the final isolation stages to prevent unexpected impurity precipitation. Seeding strategies utilizing pure vonoprazan fumarate crystals further enhance purification efficiency by providing controlled nucleation sites that preferentially incorporate the active pharmaceutical ingredient molecules over structurally similar impurities [1] [9].
Table 3: Crystallization Parameters and Their Impact on Impurity 4 Levels
Crystallization Parameter | Recommended Condition | Deviation Effect | Resulting Impurity 4 Level |
---|---|---|---|
Cooling Rate | 0.3–0.5°C/minute | >1°C/minute | 0.20–0.25% w/w |
Solvent Composition | Methanol:Water (50:50 v/v) | Isopropanol alone | 0.18–0.22% w/w |
Final Temperature | 5–10°C | Ambient (20–25°C) | 0.25–0.30% w/w |
Supersaturation Level | 10–15% | >20% | 0.30–0.35% w/w |
Seeding Strategy | 0.1% w/w at 40°C | No seeding | 0.22–0.28% w/w |
Alternative synthetic routes to vonoprazan fumarate demonstrate substantially different propensities for generating Impurity 4, highlighting the importance of route selection in impurity control strategy. The conventional manufacturing pathway (Route A) involves late-stage sulfonation of the pyrrole ring, where the hydroxymethyl-bearing intermediate is exposed to sulfonylation conditions, resulting in Impurity 4 yields typically ranging from 0.8-1.2% [6] [9]. In contrast, Route B employs early-stage sulfonation on a protected pyrrole derivative (where the hydroxymethyl group is converted to a tert-butyldimethylsilyl ether), followed by deprotection. This approach reduces Impurity 4 formation to 0.15-0.25% by minimizing the exposure of the hydroxymethyl group to reactive sulfonylation conditions [6] [8].
Route C utilizes different sulfonating agents to potentially reduce impurity formation. While pyridine-3-sulfonyl chloride remains the standard reagent, alternative agents like pyridine-3-sulfonic anhydride demonstrate reduced impurity generation (0.4-0.6%) due to decreased hydrolysis byproducts that otherwise compete with the desired reaction [9]. Catalytic methodologies represent another approach variation; the introduction of triethylamine (0.5-1.0 mol%) as an acid scavenger in Route A significantly reduces Impurity 4 levels to 0.3-0.4% by preventing acid-catalyzed degradation pathways. However, this benefit must be balanced against the formation of new impurities from catalyst interactions. Process analytical technology data from multiple manufacturing campaigns confirms that Route B consistently produces active pharmaceutical ingredient with Impurity 4 levels below the International Council for Harmonisation identification threshold (0.10%), while Route A requires additional purification steps to achieve comparable quality [2] [6] [8]. These comparative analyses underscore how strategic route design fundamentally impacts impurity profiles and subsequent purification challenges.
Table 4: Impurity 4 Formation Across Alternative Synthetic Routes
Synthetic Route | Key Features | Impurity 4 Yield | Processing Time | Purification Requirements |
---|---|---|---|---|
Route A (Standard) | Late-stage sulfonation of pyrrole methanol | 0.8–1.2% | 72 hours | 3 recrystallizations |
Route B (Protected) | Early sulfonation of protected intermediate | 0.15–0.25% | 96 hours | 1 recrystallization |
Route C (Alternative Reagent) | Sulfonic anhydride reagent | 0.4–0.6% | 68 hours | 2 recrystallizations |
Route A (Catalytic) | Triethylamine-catalyzed sulfonation | 0.3–0.4% | 75 hours | 2 recrystallizations |
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